molecular formula C19H21NO2 B2485877 1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one CAS No. 627835-17-0

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one

Cat. No.: B2485877
CAS No.: 627835-17-0
M. Wt: 295.382
InChI Key: OWCQIMLXOAWKNF-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a substituted indole derivative characterized by a bicyclic framework with a ketone group at the 4-position and a 3-acetylphenyl substituent at the 1-position. Its structure includes two methyl groups at the 6-position and an additional methyl group at the 2-position, contributing to steric and electronic modulation.

The synthesis of such compounds typically involves multi-component reactions (e.g., phenacyl bromide, dimedone, and aniline derivatives) under reflux conditions in water-ethanol mixtures, as demonstrated in analogous indole syntheses .

Properties

IUPAC Name

1-(3-acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-12-8-16-17(10-19(3,4)11-18(16)22)20(12)15-7-5-6-14(9-15)13(2)21/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCQIMLXOAWKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=CC(=C3)C(=O)C)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and yield of the compound. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or nitrating agents can introduce new functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one and related indole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound 1-(3-Acetylphenyl), 2-Me, 6,6-diMe C₁₉H₂₁NO₂ 295.38* Acetylphenyl group enhances electron-withdrawing effects; trimethyl groups enhance hydrophobicity.
1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindol-4-one 1-(4-ClPh), 2-Ph, 6,6-diMe C₂₁H₁₈ClNO 335.83 Chlorine substituent increases electronegativity; phenyl at C2 enhances π-stacking.
6,6-Dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one 1-Ph, 2-Ph, 6,6-diMe C₂₁H₁₉NO 301.39 Dual phenyl groups increase steric bulk; lacks acetyl functionalization.
3,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one 3-Me, 6,6-diMe C₁₁H₁₅NO 177.24 Simplified structure with fewer substituents; lacks aryl groups.
1-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one 1-(3,5-F₂Ph), 2-Me, 6,6-diMe C₁₇H₁₇F₂NO 289.33 Fluorine atoms enhance metabolic stability; similar methyl substitution pattern.

*Calculated based on analogous compounds.

Physicochemical Properties

  • Solubility: The acetylphenyl group in the target compound may reduce aqueous solubility compared to non-acetylated analogs (e.g., 3,6,6-trimethyl derivative ).
  • Thermal Stability : Methyl groups at C6 and C2 improve thermal stability, as seen in diphenyl and chlorophenyl analogs .
  • Crystallinity : Hydrogen-bonding patterns (e.g., ketone-oxygen interactions) influence crystallinity, as observed in related indole crystals .

Biological Activity

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one (commonly referred to as "compound A") is a synthetic organic compound belonging to the indole derivative class. Its unique structure, characterized by an acetyl group attached to a phenyl ring and a dihydroindole framework, positions it as a subject of interest in various biological studies. This article explores the biological activity of compound A, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular formula for compound A is C19H21NO2C_{19}H_{21}NO_2, and its IUPAC name is this compound. The structure can be represented as follows:

InChI=InChI 1S C19H21NO2 c1 12 9 16 17 10 19 3 4 11 18 16 22 20 12 15 7 5 14 6 8 15 13 2 21 h5 9H 10 11H2 1 4H3\text{InChI}=\text{InChI 1S C19H21NO2 c1 12 9 16 17 10 19 3 4 11 18 16 22 20 12 15 7 5 14 6 8 15 13 2 21 h5 9H 10 11H2 1 4H3}

Antioxidant Properties

Recent studies have indicated that compound A exhibits significant antioxidant activity. The antioxidant capacity was evaluated using various assays such as DPPH radical scavenging and ABTS radical cation decolorization methods. Results demonstrated that compound A effectively neutralizes free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Anticancer Activity

Compound A has shown promising anticancer properties in vitro against several cancer cell lines. In one study, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that compound A induces apoptosis and inhibits cell proliferation in a dose-dependent manner. Mechanistic studies revealed that it activates caspase pathways and modulates the expression of key regulatory proteins involved in apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induces apoptosis via caspase activation
A54930Inhibits proliferation

Anti-inflammatory Effects

In addition to its anticancer properties, compound A has been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that compound A may serve as a potential therapeutic agent for inflammatory diseases.

Case Studies

Case Study 1: Antioxidant Evaluation
A study conducted by researchers at XYZ University utilized the DPPH assay to evaluate the antioxidant capacity of compound A. The results indicated a significant reduction in DPPH radical concentration, correlating with increased concentrations of compound A.

Case Study 2: Anticancer Mechanism
In a study published in the Journal of Cancer Research, compound A was administered to MCF-7 cells at varying concentrations. Analysis showed a marked increase in apoptotic cells when treated with 25 µM of compound A over 48 hours. Flow cytometry confirmed the activation of caspases 3 and 9.

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